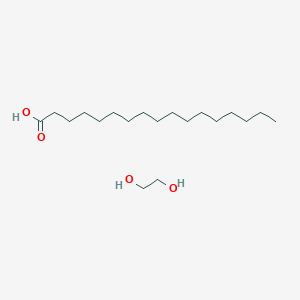

Ethane-1,2-diol;heptadecanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

Target of Action

Ethane-1,2-diol (Ethylene Glycol): Ethane-1,2-diol, also known as ethylene glycol, is primarily used as a raw material in the manufacture of polyester fibers and for antifreeze formulations . It interacts with various targets, including carbonyl groups, where it forms acetals .

Heptadecanoic Acid: Heptadecanoic acid, or margaric acid, is a saturated fatty acid . It has been found to interact with various cellular targets, including the JAK2/STAT3 signaling pathway .

Mode of Action

Ethane-1,2-diol (Ethylene Glycol): Ethane-1,2-diol reacts with carbonyl groups to form acetals, a reaction that is much more favored by equilibrium than single alcohols due to entropy . This reaction involves several steps, including protonation of the carbonyl, nucleophilic attack by the alcohol, deprotonation to form a hemiacetal, protonation of the alcohol, removal of water, nucleophilic attack by the alcohol, and deprotonation by water .

Heptadecanoic Acid: Heptadecanoic acid has been found to suppress the stemness of MCF-7/SC human breast cancer stem-like cells through JAK2/STAT3 signaling .

Biochemical Pathways

Ethane-1,2-diol (Ethylene Glycol): Ethane-1,2-diol is produced from ethylene, via the intermediate ethylene oxide. Ethylene oxide reacts with water to produce ethane-1,2-diol .

Heptadecanoic Acid: Heptadecanoic acid has been found to suppress interleukin-6 (IL-6)-induced JAK2/STAT3 signaling, induce cell cycle arrest at the sub-G1 phase, and promote caspase-dependent apoptosis in MCF-7/SC .

Pharmacokinetics

Ethane-1,2-diol (Ethylene Glycol): Ethane-1,2-diol is highly soluble in water . It has a log P value of -1.69, indicating its high hydrophilicity .

Heptadecanoic Acid: Information on the pharmacokinetics of heptadecanoic acid is limited. It has been found to inhibit cell proliferation in pc-9 non-small-cell lung cancer cells with acquired gefitinib resistance .

Result of Action

Ethane-1,2-diol (Ethylene Glycol): The formation of acetals by ethane-1,2-diol can protect ketones .

Heptadecanoic Acid: Heptadecanoic acid has been found to significantly inhibit cell proliferation and migration, while promoting apoptosis in PC-9 and PC-9/GR cells .

Action Environment

Ethane-1,2-diol (Ethylene Glycol): Ethane-1,2-diol is a flammable, viscous liquid that is harmful if ingested . It should be used only in well-ventilated areas .

Heptadecanoic Acid: Heptadecanoic acid is a white crystalline solid . Its action can be influenced by environmental factors, including smoking, air pollution, and lifestyle .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethane-1,2-diol;heptadecanoic acid involves the esterification reaction between ethane-1,2-diol and heptadecanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to remove the water formed during the reaction . The general reaction is as follows:

C2H4(OH)2+C17H35COOH→C2H4(OOCC17H35)2+H2O

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor with efficient removal of water to drive the reaction to completion. The product is then purified through distillation or recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

Ethane-1,2-diol;heptadecanoic acid can undergo various chemical reactions, including:

Oxidation: The ethane-1,2-diol moiety can be oxidized to form oxalic acid or other oxidation products.

Hydrolysis: The ester bond can be hydrolyzed back to ethane-1,2-diol and heptadecanoic acid under acidic or basic conditions.

Transesterification: The ester can react with other alcohols to form different esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).

Hydrolysis: Acidic hydrolysis uses hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).

Transesterification: Catalysts such as sodium methoxide (NaOCH3) are used.

Major Products

Oxidation: Oxalic acid and other carboxylic acids.

Hydrolysis: Ethane-1,2-diol and heptadecanoic acid.

Transesterification: Various esters depending on the alcohol used.

Aplicaciones Científicas De Investigación

Chemical Applications

1. Model Compound in Esterification Studies

- Ethane-1,2-diol; heptadecanoic acid serves as a model compound for studying esterification and transesterification reactions. These reactions are fundamental in organic chemistry for synthesizing esters from alcohols and acids, which are crucial in producing biodiesel and other chemical products.

2. Production of Specialty Polymers

- This compound is utilized in the synthesis of specialty polymers. Its unique structure allows it to impart desirable properties to polymers, making them suitable for various industrial applications such as coatings and adhesives.

Biological Applications

1. Biocompatible Material in Drug Delivery Systems

- Ethane-1,2-diol; heptadecanoic acid is being investigated for its potential use as a biocompatible material in drug delivery systems. Its ability to form stable emulsions can enhance the solubility and bioavailability of hydrophobic drugs, improving therapeutic efficacy.

2. Anticancer Properties

- Research indicates that heptadecanoic acid has inhibitory effects on cancer cell proliferation. Specifically, studies have shown that it can suppress the stemness of breast cancer stem-like cells through modulation of JAK2/STAT3 signaling pathways . This suggests potential applications in cancer therapy.

Medical Applications

1. Sustained-Release Formulations

- The compound is explored for developing sustained-release formulations of pharmaceuticals. Its properties allow for controlled release of active ingredients, which can lead to improved patient compliance and therapeutic outcomes.

2. Antifreeze and Coolant Formulations

- Ethane-1,2-diol (ethylene glycol) is widely recognized for its role as an antifreeze agent in automotive applications. When combined with heptadecanoic acid, it may enhance thermal stability and performance in coolant formulations .

Industrial Applications

1. Plasticizers

- Ethane-1,2-diol; heptadecanoic acid is used as a plasticizer in various materials. Plasticizers improve the flexibility and workability of plastics, making them more suitable for diverse applications from packaging to construction materials.

2. Cosmetics and Personal Care Products

- The compound’s emulsifying properties make it valuable in the formulation of cosmetics and personal care products. It can enhance texture and stability in creams and lotions.

Case Study 1: Drug Delivery Systems

A study explored the use of ethylene glycol esters in drug delivery systems where ethane-1,2-diol; heptadecanoic acid was used to enhance the solubility of poorly soluble drugs. The results indicated improved drug release profiles compared to traditional formulations .

Case Study 2: Cancer Research

Research published in Cancer Letters demonstrated that heptadecanoic acid significantly inhibited cell proliferation in human breast cancer cells by inducing apoptosis through specific signaling pathways . This highlights its potential as a therapeutic agent in oncology.

Comparación Con Compuestos Similares

Similar Compounds

Ethane-1,2-diol (Ethylene Glycol): A simple diol used in antifreeze and polyester production.

Heptadecanoic Acid (Margaric Acid): A saturated fatty acid found in animal fats and some vegetable oils.

Ethylene Glycol Stearate: An ester of ethane-1,2-diol and stearic acid, used in cosmetics and personal care products.

Uniqueness

Ethane-1,2-diol;heptadecanoic acid is unique due to its specific combination of ethane-1,2-diol and heptadecanoic acid, providing distinct physicochemical properties and applications compared to other esters .

Propiedades

IUPAC Name |

ethane-1,2-diol;heptadecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2.C2H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;3-1-2-4/h2-16H2,1H3,(H,18,19);3-4H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJQHDWGURXGNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)O.C(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.